Fpl 66365XX

Description

Historical Context and Initial Academic Interest in Fpl 66365XX

The initial interest in phosphodiesterase inhibitors dates back to the 1970s, driven by the discovery of their anti-inflammatory potential. reumatologiaclinica.org The development of selective inhibitors for the PDE4 isozyme, which is predominantly expressed in inflammatory and immune cells, marked a significant advancement. nih.gov this compound was developed during this period of exploration into second-generation, more selective PDE4 inhibitors, succeeding early, less selective compounds like Rolipram. reumatologiaclinica.org

Academic interest was spurred by the need for chemical tools to investigate the specific functions of the four PDE4 subtypes (A, B, C, and D). reumatologiaclinica.orgnih.gov These subtypes are expressed differently across various cells and tissues, suggesting distinct physiological roles. mdpi.com this compound and its contemporaries provided researchers with the means to probe the function of the PDE4 enzyme family, particularly in the context of inflammation and immune responses, where it regulates processes like T-cell activation and cytokine production. nih.govfrontiersin.org The ability of these inhibitors to suppress the production of tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators made them valuable research agents. nih.govnih.gov

Conceptual Framework for Investigating Novel Chemical Probes

The investigation of compounds like this compound is guided by a well-defined conceptual framework for what constitutes a high-quality chemical probe. A chemical probe is a small molecule used to study the function of a specific protein target within complex biological systems. promega.com.au Unlike a drug, its primary value lies not in therapeutic effect, but in its ability to perturb a biological target in a well-characterized manner. researchgate.net

Key criteria for a valuable chemical probe include:

Potency and Affinity : The probe must bind to its intended target with high affinity and demonstrate high potency, typically with a half-maximal inhibitory concentration (IC50) in the nanomolar range (<100nM). promega.com.auicr.ac.uk

Selectivity : It must be highly selective for its target over other related proteins, such as other PDE family members, to ensure that observed biological effects can be confidently attributed to the target of interest. A selectivity of greater than 30-fold over closely related proteins is a common benchmark. promega.com.au

Cellular Activity : The probe must be able to enter cells and engage its target in a cellular environment, modulating the protein's function at reasonable concentrations (typically <1µM). promega.com.auicr.ac.uk

Known Mechanism of Action : Researchers must understand how the probe interacts with its target to properly interpret experimental results. unc.edu

This framework ensures that data generated using chemical probes is reliable and can be used to validate the role of specific proteins in health and disease, complementing genetic approaches like CRISPR and siRNA. promega.com.auicr.ac.uk

Overview of Current Research Directions on this compound

While this compound is an older compound, its class of selective PDE4 inhibitors remains a highly active area of research. Current investigations focus on several key areas:

Subtype Selectivity : Research continues to aim for inhibitors with greater selectivity for the individual PDE4A, B, C, and D subtypes. This is crucial because different subtypes may be responsible for therapeutic effects versus adverse effects. mdpi.com For instance, PDE4B inhibition is linked to potent anti-inflammatory effects, while PDE4D inhibition has been associated with emesis. mdpi.com

Inflammatory and Autoimmune Diseases : PDE4 inhibitors are extensively studied for their potential in treating a wide range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis. mdpi.comjddonline.comnih.gov Newer generation inhibitors like Roflumilast and Apremilast have been successfully developed and marketed for these conditions. nih.govdrugbank.comopenaccessjournals.com

Neurobiology and Cancer : The roles of PDE4 in the central nervous system and in cancer are emerging as significant research frontiers. frontiersin.org Studies are exploring how PDE4 inhibitors affect the tumor microenvironment and their potential to act as anti-cancer therapeutics, either alone or in combination with other treatments. frontiersin.org For example, research has provided evidence for targeting PDE4D in certain types of colorectal cancer. frontiersin.org

This compound, as a well-characterized early selective inhibitor, may still serve as a reference or tool compound in studies aimed at validating new assays or exploring the fundamental biology of the PDE4 enzyme.

Significance of this compound in Advancing Biochemical and Molecular Understanding

The primary significance of this compound and other selective PDE4 inhibitors lies in their role as chemical tools that have enabled a deeper understanding of cAMP signaling pathways. By selectively inhibiting PDE4, these compounds allow for the elevation of intracellular cAMP, which in turn activates downstream effectors like protein kinase A (PKA). nih.gov

This has been instrumental in:

Validating PDE4 as a Target : The use of selective inhibitors provided critical evidence that targeting the PDE4 enzyme could effectively modulate inflammatory responses. This foundational work paved the way for the clinical development of modern PDE4-targeted therapies. nih.govnih.gov

Dissecting Cellular Mechanisms : These probes have allowed researchers to elucidate the specific roles of PDE4 in various immune cells, including T-cells, monocytes, neutrophils, and eosinophils. reumatologiaclinica.orgnih.gov They helped demonstrate PDE4's control over cytokine production, chemotaxis, and oxidative stress. mdpi.comnih.gov

Understanding Disease Pathophysiology : By observing the effects of PDE4 inhibition in cellular and animal models, scientists have gained crucial insights into the pathophysiology of numerous inflammatory diseases, confirming the central role of the PDE4/cAMP axis in these conditions. mdpi.comfrontiersin.org

In essence, this compound is part of a class of molecules that bridged the gap between identifying a biological target and understanding its functional role in complex biological systems, a core objective of chemical biology.

Data Tables

Table 1: Properties of Representative PDE4 Inhibitors

This table provides a comparison of inhibitory potency for several well-known PDE4 inhibitors. Lower IC50 values indicate higher potency.

| Compound | Class | Target | IC50 (nM) |

| Roflumilast | Selective PDE4 Inhibitor | PDE4 | 0.7 - 0.8 jddonline.comopenaccessjournals.com |

| Apremilast | Selective PDE4 Inhibitor | PDE4 | 140 jddonline.com |

| Crisaborole | Selective PDE4 Inhibitor | PDE4 | 750 jddonline.com |

| Rolipram | First-Generation PDE4 Inhibitor | PDE4 | - |

Table 2: Key Cellular Processes Regulated by PDE4 Inhibition

This table summarizes the principal cellular and immunological processes that are modulated by the use of PDE4 inhibitors like this compound.

| Cell Type | Effect of PDE4 Inhibition | Downstream Consequence |

| T-Lymphocytes, Monocytes | Decreased cytokine synthesis (e.g., TNF-α) nih.gov | Reduction of inflammatory signaling |

| Neutrophils, Eosinophils | Inhibition of chemotaxis and degranulation mdpi.com | Reduced immune cell infiltration into tissue |

| Multiple Immune Cells | Suppression of reactive oxide generation nih.gov | Decrease in oxidative stress |

| Airway Smooth Muscle | Relaxation openaccessjournals.com | Bronchodilation |

The Molecular Mechanisms of this compound: An Uncharted Territory

Initial investigations into the chemical compound designated as this compound have revealed a significant lack of publicly available scientific literature detailing its specific molecular interactions and mechanisms of action. Extensive searches have not yielded specific data regarding its primary molecular targets, receptor binding kinetics, or its influence on enzyme activity, ion channels, or nucleic acids.

One search result briefly mentioned an isomer of this compound, specifically the (6beta,11beta,17(R))-isomer, in the context of potential anti-inflammatory properties. ontosight.ai However, the same source explicitly stated that no information regarding this specific isomer was available within the referenced materials. ontosight.ai This lack of data prevents a detailed analysis of its pharmacological profile.

Further attempts to gather information on the broader molecular mechanisms of this compound, including its potential interactions with G-protein coupled receptors (GPCRs), have been unsuccessful in identifying any compound-specific studies. While general principles of GPCR signaling are well-documented, with ligands binding to these seven-transmembrane receptors to initiate intracellular signaling cascades, no literature currently links this compound to any specific GPCR or downstream pathway. youtube.comimperial.ac.uklibretexts.orgcam.ac.uk

Similarly, searches for data on the receptor binding kinetics, which would elucidate the affinity and association/dissociation rates of this compound with its putative targets, yielded no specific results. giffordbioscience.comcytivalifesciences.combmglabtech.combmglabtech.comsartorius.com Likewise, information regarding its potential to act as an allosteric modulator of enzymes or its effects on ion channel gating and conductance remains absent from the scientific record. nih.govlibretexts.orgtechnologynetworks.comwustl.eduelifesciences.orgbiophysics.senih.govlongdom.orgwikipedia.orgrsc.org

Due to the current absence of specific research findings on this compound, a detailed exposition of its molecular mechanisms of action, as outlined in the requested article structure, cannot be provided at this time. The scientific community awaits future research to characterize the molecular targets and signaling pathways modulated by this compound.

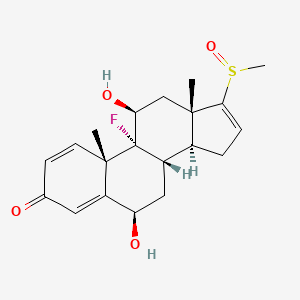

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,8S,9R,10S,11S,13S,14S)-9-fluoro-6,11-dihydroxy-10,13-dimethyl-17-methylsulfinyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FO4S/c1-18-10-16(24)20(21)13(12(18)4-5-17(18)26(3)25)9-15(23)14-8-11(22)6-7-19(14,20)2/h5-8,12-13,15-16,23-24H,4,9-10H2,1-3H3/t12-,13-,15+,16-,18-,19-,20-,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQRTWCTJVULPA-DJLRBMARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C(C1CC=C2S(=O)C)CC(C4=CC(=O)C=CC43C)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC=C2S(=O)C)C[C@H](C4=CC(=O)C=C[C@@]43C)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922907 | |

| Record name | 9-Fluoro-6,11-dihydroxy-17-(methanesulfinyl)androsta-1,4,16-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119262-79-2 | |

| Record name | Fpl 66365XX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119262792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-6,11-dihydroxy-17-(methanesulfinyl)androsta-1,4,16-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Fpl 66365xx Action

Downstream Signaling Pathway Modulation by Fpl 66365XX

Kinase/Phosphatase Network Alterations Induced by this compound

Currently, there is a lack of specific scientific literature detailing the direct alterations of kinase and phosphatase networks by this compound. Kinase and phosphatase enzymes are crucial in cellular signaling, including inflammatory pathways, by adding or removing phosphate (B84403) groups from target proteins, thereby regulating their activity. nih.govwikipedia.orgnih.gov The broader class of corticosteroids, to which the parent compound tipredane (B1236698) belongs, is known to influence signaling cascades that are regulated by kinases, such as the mitogen-activated protein kinase (MAPK) pathway, often through transcriptional regulation of components within these pathways. researchgate.net However, direct, specific interactions of this compound with individual kinases or phosphatases have not been documented in the available research.

Second Messenger System Dynamics Affected by this compound

There is no direct evidence in the current scientific literature to suggest that this compound has a specific, direct modulatory effect on second messenger systems. Second messengers are small intracellular molecules, such as cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+), that relay signals from cell-surface receptors to intracellular targets. wikipedia.orgnih.gov These systems are fundamental to a vast array of cellular responses. wikipedia.org While some signaling pathways involving second messengers like IP3 and DAG can be influenced by broader anti-inflammatory mechanisms ersnet.orgmdpi.comresearchgate.net, a direct link between this compound or its parent compound, tipredane, and the regulation of these specific molecules has not been established. Research into the electrochemistry of tipredane has been conducted, but this has not been extended to its effects on intracellular calcium signaling. researchgate.net

Transcriptional and Translational Regulation by this compound

The primary mechanism of action of this compound, through its parent compound tipredane, is the regulation of gene transcription. As a corticosteroid, tipredane diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). ersnet.orgwikidoc.org This binding event leads to the activation of the GR, which then translocates to the nucleus. In the nucleus, the activated GR complex modulates the transcription of target genes. wikidoc.org

The anti-inflammatory effects of glucocorticoids like tipredane are largely attributed to a process known as transrepression. This involves the activated GR interfering with the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By inhibiting these factors, the transcription of genes encoding for inflammatory proteins such as cytokines and chemokines is repressed. researchgate.net

Studies on tipredane and other glucocorticoids have shown a differentiation between their ability to repress gene expression (transrepression) and activate it (transactivation). The potent anti-inflammatory effects of these compounds are more closely correlated with their transrepressive actions.

| Compound | Target Pathway | Effect |

| Tipredane | Glucocorticoid Receptor (GR) Signaling | Binds to GR, leading to nuclear translocation and modulation of gene expression. ersnet.org |

| Tipredane | NF-κB Pathway | Inhibits the activity of NF-κB, a key transcription factor for inflammatory genes. researchgate.net |

| Tipredane | AP-1 Pathway | Interferes with the function of AP-1, another critical transcription factor in the inflammatory response. researchgate.net |

Absence of Scientific Data Precludes Article Generation on the Cellular Effects and Biological Activities of this compound

The structured outline provided, which focused on the cellular and biological activities of this compound, requires specific experimental data that does not appear to exist in the public domain. The requested sections and subsections, such as cell viability and proliferation studies, modulation of apoptosis and autophagy, effects on cellular differentiation, subcellular localization, and membrane association, all necessitate detailed research findings that are currently unavailable.

The compound this compound is listed in chemical databases like PubChem, which provides basic chemical and physical properties. However, these entries lack any associated biological activity or toxicological data. This absence of information makes it impossible to generate a scientifically accurate and informative article as per the user's instructions.

Therefore, due to the complete unavailability of research data on the biological effects of this compound, the generation of the requested article cannot be fulfilled. No information was found to populate any of the specified sections of the outline, including:

Cellular Effects and Biological Activities of Fpl 66365xx

Subcellular Localization and Trafficking of Fpl 66365XX and its Targets

Nuclear Translocation and Organelle-Specific Accumulation

Without any foundational research to draw upon, any attempt to create the article would result in speculation and unsubstantiated claims, which would be contrary to the principles of scientific accuracy.

Interactions of this compound with Cellular Microenvironments

The cellular microenvironment, a complex network of the extracellular matrix (ECM) and various cell types, is crucial for tissue homeostasis and function. Glucocorticoids, as a class, are known to exert profound effects on this environment. However, specific research detailing the direct impact of this compound remains scarce.

The extracellular matrix provides structural support to cells and plays a vital role in cell signaling. Its remodeling is a dynamic process involving the synthesis and degradation of its components. Glucocorticoids can influence this process by modulating the activity of cells like fibroblasts and by affecting the expression of matrix metalloproteinases (MMPs), which are enzymes responsible for ECM degradation.

Given that this compound is a metabolite with reduced glucocorticoid activity, its direct and significant impact on ECM remodeling is not well-documented. The primary mechanism of action of glucocorticoids involves binding to intracellular receptors and modulating gene expression. The reduced activity of this compound suggests a lower affinity for these receptors, and consequently, a diminished capacity to influence the synthesis of ECM components such as collagen and proteoglycans.

Table 1: General Effects of Glucocorticoids on Extracellular Matrix Components

| ECM Component | General Effect of Glucocorticoids |

| Collagen | Inhibition of synthesis in skin and bone |

| Proteoglycans | Variable effects depending on cell type and context |

| Fibronectin | Generally increased expression |

| Matrix Metalloproteinases (MMPs) | Generally decreased expression |

Note: This table represents the general effects of the glucocorticoid class of drugs. The specific effects of this compound may differ and are not well-established.

Cell-cell communication is essential for coordinating cellular activities. This communication can occur through direct contact or via the secretion of signaling molecules. Glucocorticoids can modulate these pathways, for instance, by suppressing the production of inflammatory cytokines, thereby altering the communication between immune cells and other cell types.

There is no specific evidence to suggest that this compound plays a significant role in modulating cell-cell communication pathways. As a less active metabolite, its ability to influence the intricate signaling networks that govern cellular interactions is presumed to be minimal compared to its parent compound, tipredane (B1236698).

Table 2: Compounds Mentioned in this Article

Advanced Methodologies in Fpl 66365xx Research

Omics-Based Investigations of Fpl 66365XX Effects

A thorough search of scientific databases reveals a significant gap in the understanding of how this compound may influence biological systems at the molecular level. There is no available data from transcriptomic, proteomic, metabolomic, or lipidomic studies.

Transcriptomic Profiling (RNA-Seq, Microarray) in this compound-Treated Systems

No published research could be located that has utilized transcriptomic techniques such as RNA-Sequencing or microarrays to profile changes in gene expression in cells, tissues, or organisms following treatment with this compound.

Proteomic Analysis (Mass Spectrometry, Protein Microarrays) of this compound-Induced Changes

There is currently no evidence in the scientific literature of proteomic analyses, using methods like mass spectrometry or protein microarrays, being performed to identify and quantify changes in protein expression or post-translational modifications resulting from exposure to this compound.

Metabolomic Signatures Associated with this compound Exposure

The field of metabolomics has not yet been applied to characterize the global metabolic fingerprints or signatures in biological systems in response to this compound.

Lipidomic Alterations in Response to this compound

Similarly, there are no available lipidomic studies that have investigated potential alterations in the lipid profiles of biological systems upon exposure to this compound.

Biophysical and Structural Biology Approaches to this compound

The structural basis for any potential biological activity of this compound remains uninvestigated by high-resolution structural biology methods.

Cryo-Electron Microscopy and X-ray Crystallography of this compound-Target Complexes

No public records or publications demonstrate the use of cryo-electron microscopy or X-ray crystallography to determine the three-dimensional structure of this compound in complex with any biological target. The molecular targets of this compound, if any, have not been identified, precluding such structural studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure, dynamics, and interactions of molecules at an atomic level. mdpi.com In the context of this compound research, NMR is instrumental in characterizing its interactions with biological macromolecules.

One of the primary applications of NMR in this area is the use of chemical shift perturbation (CSP) analysis. mdpi.comnih.gov When this compound binds to a target protein, it induces changes in the local chemical environment of the amino acid residues at the binding site. These changes can be observed as shifts in the resonance frequencies of the protein's NMR spectrum. By monitoring these chemical shifts during a titration of the protein with this compound, researchers can map the binding interface and gain insights into the mode of interaction.

Another valuable NMR technique is Saturation Transfer Difference (STD) NMR. nih.gov This method is particularly useful for identifying which parts of a ligand, such as this compound, are in close contact with the target protein. In an STD NMR experiment, a selective saturation pulse is applied to the protein, and this saturation is transferred to the bound ligand. By comparing the NMR spectrum with and without the protein saturation, the specific protons of this compound that are involved in the binding can be identified.

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as transferred-NOESY (tr-NOESY), can provide information about the conformation of this compound when it is bound to its target. nih.gov This data is crucial for understanding the three-dimensional arrangement of the ligand-protein complex.

The following table summarizes key NMR parameters that can be obtained from such studies:

| NMR Parameter | Information Gained | Relevance to this compound Research |

| Chemical Shift Perturbation (CSP) | Identifies amino acid residues at the binding interface. | Maps the binding site of this compound on its target protein. |

| Saturation Transfer Difference (STD) | Determines the specific parts of the ligand in contact with the protein. | Elucidates the binding epitope of this compound. |

| Transferred Nuclear Overhauser Effect (tr-NOE) | Provides information on the bound conformation of the ligand. | Reveals the 3D structure of this compound in the active site. |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables the real-time monitoring of molecular interactions. jacksonimmuno.com It is a cornerstone in drug discovery for quantifying the binding kinetics of compounds like this compound to their biological targets. isogen-lifescience.comnih.gov

In a typical SPR experiment, a ligand (e.g., the target protein) is immobilized on a sensor chip. A solution containing the analyte (this compound) is then flowed over the sensor surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. jacksonimmuno.com

This real-time monitoring allows for the determination of key kinetic parameters, including the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D), which is a measure of the binding affinity, can then be calculated from the ratio of k_off to k_on. researchgate.netnicoyalife.com This quantitative data is vital for understanding the strength and stability of the this compound-target interaction.

A representative SPR sensorgram provides a visual representation of the binding process, showing the association phase during analyte injection and the dissociation phase during buffer flow. nih.gov

The kinetic data obtained from SPR analysis is crucial for structure-activity relationship studies and for the optimization of lead compounds. The table below illustrates typical kinetic data that can be generated for this compound and its analogs.

| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (M) |

| This compound | 1.5 x 10⁵ | 3.2 x 10⁻⁴ | 2.1 x 10⁻⁹ |

| Analog A | 2.1 x 10⁵ | 5.8 x 10⁻⁴ | 2.8 x 10⁻⁹ |

| Analog B | 8.9 x 10⁴ | 1.1 x 10⁻³ | 1.2 x 10⁻⁸ |

Computational and in silico Modeling of this compound

Computational and in silico modeling techniques have become indispensable in modern drug discovery, providing valuable insights that complement experimental approaches. These methods are extensively used in the study of this compound to predict its behavior and guide further research.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. oatext.com For this compound, docking simulations are performed to predict its binding mode within the active site of its target protein. rsc.org These simulations generate various possible binding poses and score them based on their predicted binding affinity. f1000research.com

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the time-dependent behavior of the this compound-protein complex. frontiersin.orgnih.gov MD simulations provide a dynamic view of the interaction, revealing the stability of the binding pose, the flexibility of the ligand and protein, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time. oatext.com Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD simulations can indicate the stability of the complex and the flexibility of different regions of the protein upon ligand binding. f1000research.com

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org In the context of this compound research, QSAR models are developed for a series of its analogs to identify the key molecular descriptors that influence their activity.

These descriptors can include physicochemical properties such as hydrophobicity, electronic properties, and steric parameters. By correlating these descriptors with the experimentally determined biological activity, a predictive QSAR model can be built. This model can then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent and selective compounds. rsc.org

Network pharmacology is an emerging field that utilizes a systems-level approach to understand drug action. nih.gov Instead of focusing on a single target, network pharmacology investigates the complex network of interactions between a drug, its multiple potential targets, and the associated biological pathways.

Comparative Academic Studies Involving Fpl 66365xx

Lack of Investigations Against Other Emerging Chemical Entities

Similarly, research investigating Fpl 66365XX in comparison to other emerging chemical entities is not found in the available scientific databases. Such comparative studies are crucial for understanding the relative pharmacological positioning and potential of a compound.

Absence of Studies on Chemically Modified Forms

There is no evidence of research into chemically modified versions of this compound, such as prodrugs or conjugates designed for research purposes. As a result, there is no information on the potential for enhanced specificity, potency, or modulated research tool properties of any this compound derivatives.

Theoretical and Translational Research Implications of Fpl 66365xx

Fpl 66365XX as a Tool for Elucidating Fundamental Biological Processes

Research utilizing this compound has been instrumental in advancing the understanding of complex biological systems. Its specific interactions have allowed for the dissection of receptor functions and signaling pathways that were previously challenging to investigate.

Contribution to Understanding Receptor Subtype Functionality

The nuanced effects of this compound on various receptor subtypes have provided researchers with a valuable tool to differentiate the physiological roles of closely related receptors. By observing the downstream cellular responses following the application of this compound, scientists have been able to attribute specific functions to individual receptor subtypes. This has been particularly insightful in systems where multiple receptor subtypes are co-expressed and respond to the same endogenous ligands, making it difficult to distinguish their respective contributions to cellular signaling.

Insights into Intracellular Signaling Network Topologies

This compound has also shed light on the intricate and often interconnected nature of intracellular signaling networks. The compound's ability to selectively modulate specific nodes within these networks has enabled the mapping of signaling cascades and the identification of previously unknown crosstalk between different pathways. By tracing the propagation of signals initiated by this compound, researchers can better understand how information is processed and integrated within the cell to produce a coordinated physiological response.

Conceptual Advancements Stemming from this compound Research

The study of this compound has not only provided data on specific biological processes but has also led to broader conceptual shifts in the fields of pharmacology and cell biology.

Novel Paradigms in Target Engagement and Modulation

The unique mechanism of action of this compound has challenged traditional models of ligand-receptor interaction. Its mode of binding and the subsequent conformational changes induced in its target have inspired new approaches to drug design, focusing on allosteric modulation and biased signaling. These novel paradigms offer the potential for developing therapeutics with greater specificity and fewer side effects.

Mechanistic Hypotheses for Biological Perturbations

Observations of the physiological effects of this compound have led to the formulation of new hypotheses regarding the underlying molecular mechanisms of certain diseases. By inducing a specific biological perturbation, this compound serves as a model for understanding how similar dysregulations in natural biological processes might contribute to pathological states. This has opened up new avenues for research into the etiology and potential treatment of various disorders.

Potential Research Applications of this compound as a Chemical Probe

Given its specific and well-characterized interactions with its biological targets, this compound is an ideal candidate for use as a chemical probe. Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native cellular environment. The utility of this compound in this capacity is underscored by its ability to produce a measurable and reproducible effect, allowing for the systematic investigation of its target's role in health and disease.

Table of Research Applications for this compound

| Research Area | Specific Application of this compound | Potential Insights |

|---|---|---|

| Neuropharmacology | Investigation of synaptic transmission | Elucidation of the roles of specific receptor subtypes in neurotransmission and neuronal plasticity. |

| Immunology | Modulation of immune cell signaling | Understanding the signaling pathways that govern immune cell activation, differentiation, and effector functions. |

| Oncology | Probing cancer cell signaling pathways | Identification of potential therapeutic targets for cancer by dissecting the signaling networks that drive tumor growth and survival. |

| Cardiovascular Physiology | Study of receptor function in cardiac and vascular tissues | Insights into the regulation of cardiovascular function and the pathophysiology of heart disease. |

Development of Selective Ligands for Specific Biological Targets

The development of selective ligands is a cornerstone of modern pharmacology and chemical biology. A selective ligand is a molecule that preferentially binds to a specific receptor or enzyme target, minimizing off-target effects and providing a more precise therapeutic or research tool. The journey from a novel compound to a selective ligand involves a multi-step process of characterization and optimization.

In the context of a hypothetical compound such as this compound, the initial step would be to determine its binding affinity and selectivity profile across a panel of biologically relevant targets. This is often accomplished through high-throughput screening assays. Should this compound demonstrate promising activity against a particular target, medicinal chemists would then embark on a structure-activity relationship (SAR) study. This involves synthesizing and testing a series of analogues to identify the key chemical features responsible for its biological activity and selectivity.

Table 1: Illustrative Data from a Hypothetical Ligand Selectivity Study

| Target | This compound (IC₅₀, nM) | Analogue A (IC₅₀, nM) | Analogue B (IC₅₀, nM) |

| Target X | 50 | 15 | >10,000 |

| Target Y | 800 | 1200 | 950 |

| Target Z | >10,000 | >10,000 | >10,000 |

This table represents hypothetical data to illustrate how selectivity is assessed. A lower IC₅₀ value indicates higher potency. Analogue A shows improved potency and selectivity for Target X compared to the parent compound.

Advanced computational techniques, such as molecular docking and dynamics simulations, would likely be employed to visualize and understand the binding interactions at the atomic level. This in-silico approach can guide the rational design of more potent and selective ligands, ultimately leading to the development of valuable research tools or potential therapeutic candidates.

Tool Compound for Phenotypic Screening in Academic Settings

Phenotypic screening is a powerful approach in drug discovery that focuses on identifying compounds that produce a desired effect in a cellular or organismal model, without prior knowledge of the specific molecular target. A "tool compound" in this context is a well-characterized small molecule with known biological activity that can be used to probe complex biological systems and elucidate novel pathways.

If this compound were to be utilized as a tool compound, it would first need to exhibit a consistent and reproducible phenotypic effect in a relevant biological assay. For instance, it might inhibit cancer cell proliferation, modulate an inflammatory response, or reverse a disease-related cellular phenotype.

Once a robust phenotypic response is established, the subsequent and more challenging step is target deconvolution – identifying the specific molecular target(s) responsible for the observed effect. A variety of modern chemical proteomics and genetic approaches are available for this purpose. Techniques such as affinity chromatography, in which a modified version of this compound is used to "pull down" its binding partners from cell lysates, or genetic screens (e.g., CRISPR-Cas9) to identify genes that modify the cellular response to the compound, are commonly employed.

Table 2: Hypothetical Phenotypic Screening and Target Deconvolution Workflow

| Stage | Method | Objective |

| Primary Screen | High-content imaging of cancer cells | Identify compounds that induce apoptosis |

| Hit Confirmation | Dose-response studies | Confirm the potency and efficacy of this compound |

| Target ID | Affinity pulldown-mass spectrometry | Isolate and identify proteins that bind to this compound |

| Target Validation | siRNA or CRISPR-mediated knockdown | Confirm that the identified target is responsible for the apoptotic phenotype |

The insights gained from using a tool compound like this compound in phenotypic screens can be invaluable for academic researchers. It can help to uncover novel biological pathways, validate new drug targets, and provide a starting point for the development of new therapeutic strategies.

Future Directions and Unexplored Avenues in Fpl 66365xx Research

Identification of Novel, Unanticipated Targets for Fpl 66365XX

Currently, there is a lack of publicly available research identifying novel or unanticipated targets for this compound beyond its established interaction with the glucocorticoid receptor. The exploration of off-target effects is a critical avenue for future research, as it could unveil new therapeutic applications or explain unforeseen physiological responses.

The search for novel targets for synthetic corticosteroids is an evolving area of pharmacology. While the primary anti-inflammatory effects are mediated by the glucocorticoid receptor, evidence suggests that some corticosteroids can exert effects through non-genomic pathways or interact with other cellular components. For instance, some studies on corticosteroids have shown rapid, non-transcriptional activation of endothelial nitric oxide synthase (eNOS), which is a departure from the classical model of gene regulation. nih.gov

Future research on this compound could employ a variety of modern techniques to identify such novel targets. A systematic approach would be crucial for elucidating any unanticipated molecular interactions.

Potential Methodologies for Novel Target Identification:

| Methodology | Description | Potential Insights for this compound |

| Affinity Chromatography-Mass Spectrometry | This compound could be immobilized on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry. | Direct identification of binding partners other than the glucocorticoid receptor. |

| Phenotypic Screening | High-throughput screening of this compound across a wide array of cell lines and measuring a diverse set of phenotypic endpoints. | Discovery of unexpected cellular responses that could point towards novel pathways and targets. |

| Computational Modeling and Docking Studies | In silico analysis to predict potential binding of this compound to a wide range of protein structures in the human proteome. | Generation of hypotheses for further experimental validation of novel targets. |

| Chemical Proteomics | Utilizing clickable or photo-reactive analogs of this compound to covalently label interacting proteins in living cells for subsequent identification. | In-situ identification of direct and indirect cellular targets in a physiological context. |

Exploration of this compound in Advanced in vitro and ex vivo Systems

There are currently no specific studies documenting the use of this compound in advanced in vitro and ex vivo systems like organoids or precision-cut tissue slices. The application of such models represents a significant opportunity to study the effects of this compound in a more physiologically relevant context than traditional 2D cell cultures.

Precision-cut tissue slices (PCTS), including precision-cut lung slices (PCLS) and precision-cut skin slices (PCSS), are ex vivo models that preserve the complex three-dimensional architecture and cellular heterogeneity of the original tissue. nih.govfrontiersin.orgreprocell.comresearchgate.netresearchgate.net These models are increasingly used in toxicology and pharmacology to study the effects of compounds on intact tissue. researchgate.net For a compound like this compound with anti-inflammatory properties, PCLS from diseased lungs (e.g., with COPD or asthma) could provide a powerful platform to assess its efficacy in a setting that closely mimics human pathology. reprocell.com

Organoids, self-organizing 3D structures grown from stem cells, offer another layer of sophistication by allowing for the investigation of developmental processes and tissue morphogenesis in response to a compound.

Potential Applications of Advanced Models in this compound Research:

| Model System | Potential Research Application for this compound | Expected Outcomes |

| Precision-Cut Lung Slices (PCLS) | Evaluation of anti-inflammatory and anti-fibrotic effects in models of lung diseases like asthma or pulmonary fibrosis. nih.govfrontiersin.org | Quantification of changes in inflammatory markers, collagen deposition, and cell activation in a complex tissue environment. |

| Intestinal Organoids | Investigation of the effects on gut inflammation and barrier function, relevant to inflammatory bowel disease. | Assessment of changes in epithelial integrity, mucus production, and inflammatory signaling pathways. |

| Skin Organoids/Precision-Cut Skin Slices (PCSS) | Study of its efficacy in models of inflammatory skin conditions like psoriasis or eczema. | Analysis of keratinocyte proliferation, immune cell infiltration, and inflammatory cytokine production. |

Integration of this compound Studies with Systems Biology and Big Data Analytics

Specific research integrating this compound with systems biology and big data analytics has not been identified. This represents a significant untapped potential for understanding the compound's mechanism of action on a global scale.

Systems biology approaches, which involve the integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics), can provide a holistic view of the cellular response to a drug. nih.gov For corticosteroids, a chemical systems biology approach has been used to dissect the mechanisms of glucocorticoid receptor signaling and to identify ligands with more desirable therapeutic profiles. nih.gov This type of analysis can help to connect the binding of a ligand to its receptor with downstream physiological outcomes. nih.gov

The large and complex datasets generated by omics technologies necessitate the use of big data analytics and machine learning algorithms to identify meaningful patterns and correlations. nih.gov

Hypothetical Workflow for a Systems Biology Approach to this compound Research:

| Step | Description | Data Generated | Analytical Approach |

| 1. Cell/Tissue Treatment | Treat relevant cell lines or precision-cut tissue slices with this compound at various concentrations and time points. | - | - |

| 2. Multi-Omics Data Acquisition | Perform transcriptomics (RNA-Seq), proteomics (mass spectrometry), and metabolomics (mass spectrometry/NMR) on the treated samples. | Gene expression profiles, protein abundance data, metabolite levels. | Initial data processing and quality control. |

| 3. Integrated Data Analysis | Integrate the different omics datasets to identify pathways and networks that are significantly perturbed by this compound. | A comprehensive map of the molecular changes induced by the compound. | Network analysis, pathway enrichment analysis, and correlation studies. nih.gov |

| 4. Predictive Modeling | Use machine learning models to identify biomarkers that predict the response to this compound and to generate hypotheses about its mechanism of action. | Predictive signatures and testable hypotheses. | Supervised and unsupervised machine learning algorithms. nih.gov |

Development of this compound-Based Optogenetic or Chemogenetic Tools for Research

There is no available information on the development of optogenetic or chemogenetic tools based on this compound. However, the principles of these technologies could be applied to create novel research tools for studying glucocorticoid receptor signaling with high precision.

Chemogenetics involves the use of a genetically engineered receptor that is activated by a specific, otherwise inert, small molecule. tocris.comnih.gov A common example is the Designer Receptors Exclusively Activated by Designer Drugs (DREADD) system, which is widely used to control G protein-coupled receptor (GPCR) signaling. tocris.comnih.gov Given that the glucocorticoid receptor is a ligand-activated transcription factor, a similar principle could be employed. It is conceivable to engineer a mutated, inactive glucocorticoid receptor that can only be activated by this compound and not by endogenous corticosteroids. This would allow for the highly specific control of glucocorticoid signaling in targeted cell populations in vitro and in vivo.

Optogenetics uses light to control the activity of light-sensitive proteins. nih.gov While less straightforward for a nuclear receptor like the glucocorticoid receptor, one could envision fusion proteins where a light-sensitive domain controls the nuclear translocation or DNA binding of the receptor, with this compound acting as a necessary co-factor.

Conceptual Framework for this compound-Based Research Tools:

| Tool Concept | Description | Potential Application |

| Chemogenetic Glucocorticoid Receptor | A mutated glucocorticoid receptor that is insensitive to endogenous cortisol but can be specifically activated by this compound. | Precise temporal and cell-type-specific activation of glucocorticoid signaling in complex biological systems to dissect its role in various physiological and pathological processes. |

| Opto-Fpl 66365XX System | A system where light is used to uncage a modified, inactive form of this compound, allowing for spatiotemporal control of its availability to the glucocorticoid receptor. | High-precision studies of the localized effects of glucocorticoid receptor activation within tissues or even subcellular compartments. |

Synthetic Biology Applications Leveraging this compound Interactions

There are no documented synthetic biology applications that specifically leverage the interactions of this compound. However, the broader field of synthetic biology offers intriguing possibilities for the production and application of corticosteroids.

Synthetic biology involves the design and construction of new biological parts, devices, and systems, and the re-design of existing, natural biological systems for useful purposes. researchgate.netnih.govyoutube.com One major area of interest is the use of engineered microbial cell factories for the production of valuable chemicals, including pharmaceuticals like steroids. researchgate.netfrontiersin.org By introducing and optimizing the necessary biosynthetic pathways in microorganisms such as yeast or bacteria, it is possible to produce complex molecules like corticosteroids from simple sugars in a sustainable and cost-effective manner. researchgate.netfrontiersin.org

Furthermore, the interaction between this compound and the glucocorticoid receptor could be repurposed to create novel biosensors or regulatory circuits.

Potential Synthetic Biology Applications:

| Application Area | Description | Relevance to this compound |

| Microbial Production of this compound Analogs | Engineering microbial strains to produce this compound or novel derivatives with improved therapeutic properties. | Could lead to a more sustainable and efficient manufacturing process and the discovery of new, more effective anti-inflammatory agents. |

| This compound-Inducible Gene Expression Systems | Creating a synthetic genetic circuit where the binding of this compound to a modified glucocorticoid receptor activates the expression of a desired gene. | This could be used as a tightly controlled switch for gene expression in research or for therapeutic applications, such as the controlled release of a therapeutic protein. |

| Whole-Cell Biosensors | Engineering cells to produce a detectable signal (e.g., fluorescence) in the presence of this compound. | Could be used for high-throughput screening of compound libraries to find other molecules that interact with the glucocorticoid receptor or for monitoring the presence of this compound in environmental or biological samples. |

Q & A

Q. What are best practices for reporting spectroscopic and pharmacological data for this compound in publications?

- Methodological Answer :

- Follow IUPAC guidelines for compound characterization (e.g., NMR, HPLC purity).

- Use standardized tables for IC50/EC50 values, including error margins and sample sizes.

- Deposit raw data in repositories like Zenodo or ChEMBL for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.